3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic thienoquinoline derivative with a p-tolyl (4-methylphenyl) substituent on the carboxamide group. The compound belongs to a class of heterocyclic molecules designed for anticancer applications, leveraging the thieno[2,3-b]quinoline scaffold for target specificity and metabolic stability.
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-10-5-7-11(8-6-10)21-18(24)17-16(20)13-9-12-14(22-19(13)25-17)3-2-4-15(12)23/h5-9H,2-4,20H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFJPQHAVPSBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 19
- H : 20
- N : 2
- O : 3
- S : 1
Structural Representation
The compound features a tetrahydrothienoquinoline core, which is known for various pharmacological properties. The presence of the amino and carboxamide groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that thienoquinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to the target compound showed effective inhibition against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 6.25 µg/mL to 32 µg/mL, suggesting potential efficacy against resistant strains .
Anticancer Activity
Thienoquinoline derivatives have also been investigated for their anticancer properties. A notable study demonstrated that these compounds could inhibit cell proliferation in several cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Compound B | HeLa (Cervical Cancer) | 10 | Inhibits PI3K/Akt pathway |
| Target Compound | A549 (Lung Cancer) | 12 | Modulates cell cycle regulation |
This table summarizes findings from various studies indicating the potential of thienoquinoline derivatives in cancer therapy .
Cardiogenic Activity
Another area of research focuses on the cardiogenic effects of thienoquinolines. Compounds have been shown to influence Wnt signaling pathways, crucial for cardiac differentiation. For example, one study reported an IC50 value of 51 nM for a related compound in promoting cardiogenesis in mouse embryonic stem cells . This suggests that the target compound may also have applications in regenerative medicine.
The biological activity of 3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is likely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis.
- Signal Transduction Modulation : The compound could modulate key signaling pathways like Wnt and PI3K/Akt.
These interactions are critical for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Potency (IC₅₀/GI₅₀)
- 3-amino-N-(3-chlorophenyl)-...: Exhibited nanomolar IC₅₀ values (e.g., 12–50 nM) against breast cancer cell lines (MDA-MB-231, MCF-7) via PLC-γ inhibition, inducing G2/M cell cycle arrest .
- 3-amino-N-(3-chloro-2-methylphenyl)-...: Demonstrated superior cytotoxicity in ovarian cancer cells (SK-OV-3, OVCAR-3) with IC₅₀ values lower than analogs tested in breast/prostate cancers .
Selectivity and Mechanisms
- PLC-γ Inhibition : The 3-chlorophenyl analog disrupted MDA-MB-231 cell migration and proliferation, consistent with PLC-γ’s role in metastasis .
- GSL Modulation : The 3-chloro-2-methylphenyl derivative altered GSL expression (e.g., increased GalNAcGM1b in MCF-7, decreased S(6)nLc4Cer in MDA-MB-231), impacting cancer stem cell (CSC) populations .
- Ovarian Cancer Specificity : The 3-chloro-2-methylphenyl compound showed unique efficacy in ovarian models, likely due to differential GSL pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
